![molecular formula C21H17BrN2O4S B2845296 N-(10-乙酰基-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-4-溴苯磺酰胺 CAS No. 866157-26-8](/img/structure/B2845296.png)

N-(10-乙酰基-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)-4-溴苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

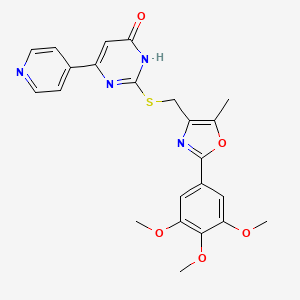

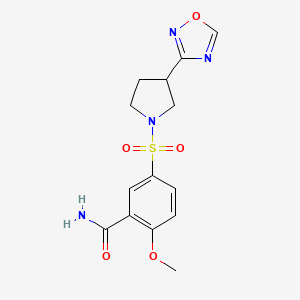

“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepin derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .

Synthesis Analysis

The synthesis of such compounds involves a process comprised of the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin core structure. The compound also contains an acetyl group attached to the 10-position of the dibenzo[b,f][1,4]oxazepin ring, a sulfonamide group attached to the 2-position, and a bromine atom attached to the 4-position of the benzenesulfonamide .科学研究应用

- Antidepressants : Compounds containing DBO chemotype include antidepressants .

- Analgesics : Some DBO derivatives are used as analgesics .

- Calcium Channel Antagonists : DBO derivatives are used as calcium channel antagonists .

- Histamine H4 Receptor Agonist : Some DBO derivatives act as a histamine H4 receptor agonist .

- Non-nucleoside HIV-1 Reverse Transcriptase Inhibitor : Certain DBO derivatives are used as non-nucleoside HIV-1 reverse transcriptase inhibitors .

- Lachrymatory Agent : DBO derivatives are used as lachrymatory agents .

- Biomass-involved Strategy : An efficient method for the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol has been established .

- Synthesis of Benzo-fused N-heterocycles : Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, have been efficiently synthesized in good to excellent yields .

作用机制

未来方向

The potential therapeutic applications of this compound, particularly its role as a selective inhibitor of the Dopamine D2 receptor, suggest that it could be a subject of future research in the field of medicinal chemistry . Further studies could explore its potential uses in the treatment of various central nervous system disorders .

属性

IUPAC Name |

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O4S/c1-14(25)24-13-15-12-17(23-29(26,27)18-9-6-16(22)7-10-18)8-11-20(15)28-21-5-3-2-4-19(21)24/h2-12,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGUZHODZAQDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2845216.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)

![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)

![6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2845231.png)

![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)